molecular formula C19H26N2O5S B1407448 tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate CAS No. 929302-00-1

tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate

Cat. No.: B1407448
CAS No.: 929302-00-1
M. Wt: 394.5 g/mol
InChI Key: HKMFAEFQVYMUMS-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group, a cyano group, and a tosyloxy-methyl group attached to the piperidine ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide.

    Attachment of the Tosyloxy-Methyl Group: The tosyloxy-methyl group can be introduced through a reaction with tosyl chloride in the presence of a base like triethylamine.

    Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Tosyl chloride, triethylamine, and appropriate nucleophiles.

    Reduction: Lithium aluminum hydride or other suitable reducing agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Reduction: Piperidine derivatives with an amine group.

    Hydrolysis: Piperidine derivatives with a carboxylic acid group.

Scientific Research Applications

tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can participate in hydrogen bonding, while the tosyloxy group can act as a leaving group in substitution reactions. The piperidine ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-cyano-4-phenyl-1-piperidinecarboxylate
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate is unique due to the presence of the tosyloxy-methyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile compound for various research applications.

Properties

IUPAC Name

tert-butyl 4-cyano-4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-15-5-7-16(8-6-15)27(23,24)25-14-19(13-20)9-11-21(12-10-19)17(22)26-18(2,3)4/h5-8H,9-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMFAEFQVYMUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120823
Record name 1,1-Dimethylethyl 4-cyano-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929302-00-1
Record name 1,1-Dimethylethyl 4-cyano-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929302-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl-4-cyano-((tosyloxy)methyl)piperidine-1-carboxylate Step 1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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